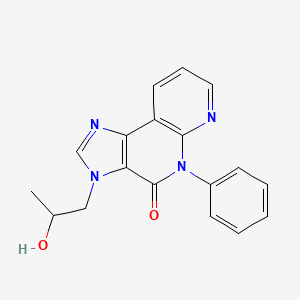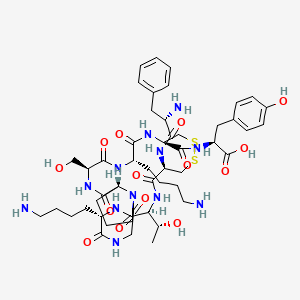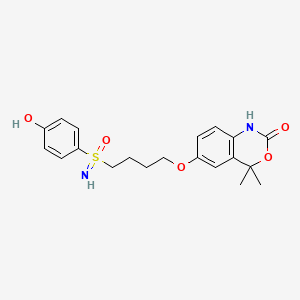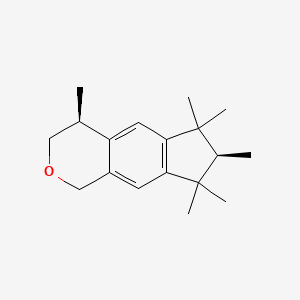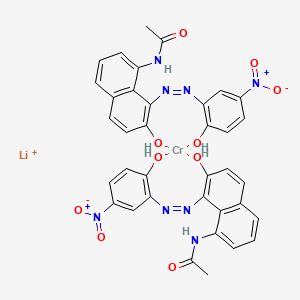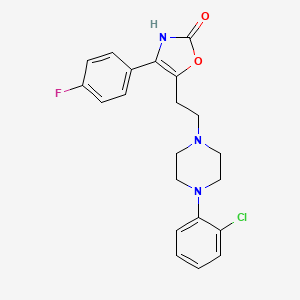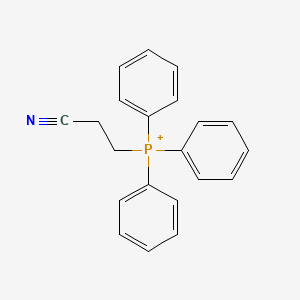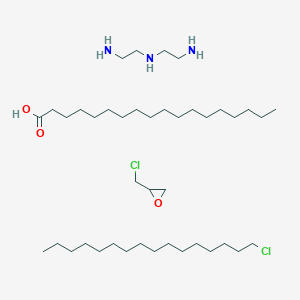
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from betulinic acid, which is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid typically involves multiple steps starting from betulinic acid. The key steps include:
Activation of Betulinic Acid: Betulinic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acyl chloride derivative is then reacted with 6-aminohexanoic acid in the presence of a base such as triethylamine (TEA) to form the intermediate N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid.
Coupling Reaction: The intermediate is further coupled with 4-aminobutyric acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form a ketone.
Reduction: The double bond in the lupane skeleton can be reduced to form a saturated derivative.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent (CrO₃ in H₂SO₄) or PCC (Pyridinium chlorochromate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of saturated lupane derivatives.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in inflammation and cancer progression.
Pathways: It modulates signaling pathways such as NF-κB and MAPK, leading to the inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betulinic Acid: The parent compound with similar biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoyl)-4-aminobutyric acid is unique due to its specific structural modifications that enhance its biological activity and specificity compared to its parent compound, betulinic acid .
Propriétés
Numéro CAS |
150840-72-5 |
|---|---|
Formule moléculaire |
C40H66N2O5 |
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
4-[6-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoylamino]butanoic acid |
InChI |
InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-24-10-8-9-12-32(44)41-25-11-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1 |
Clé InChI |
OMZJXSYZKMQYMJ-KUFQZFQGSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)NCCCC(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



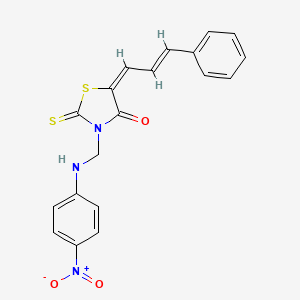
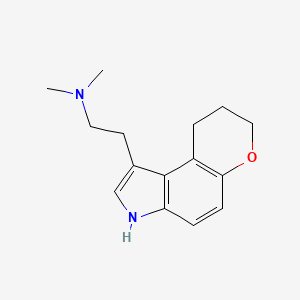
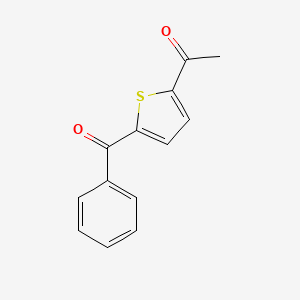

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
